molecular formula C14H15FN2O2 B15065905 Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B15065905
M. Wt: 262.28 g/mol
InChI Key: PVUNERUIAGDUCZ-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound with the molecular formula C14H15FN2O2. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-8-methylquinoline-3-carboxylic acid with methylamine under controlled conditions to form the corresponding amide. This intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-fluoro-4-(methylamino)quinoline-3-carboxylate
  • Ethyl 8-methyl-4-(methylamino)quinoline-3-carboxylate
  • 6-Fluoro-8-methylquinoline-3-carboxylic acid

Uniqueness

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methylamino groups enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-7-17-12-8(2)5-9(15)6-10(12)13(11)16-3/h5-7H,4H2,1-3H3,(H,16,17)

InChI Key

PVUNERUIAGDUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC)F)C

Origin of Product

United States

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